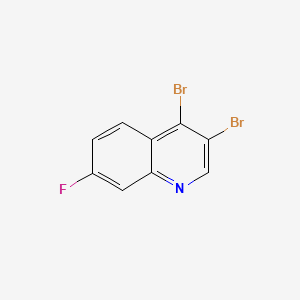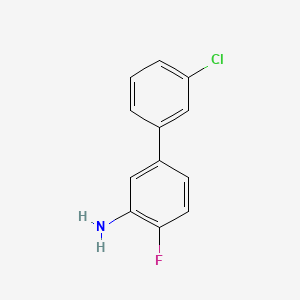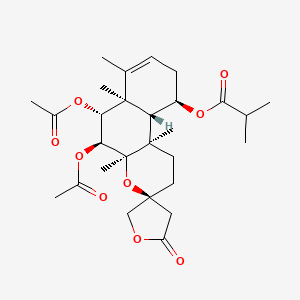
Scutebata E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cancer Research
Scutebata E has been studied for its cytotoxic effects on cancer cell lines. It has shown weak cytotoxicity with IC50 values ranging from 35.11 to 42.73 μM against K562 cell lines . This suggests potential applications in developing anti-cancer therapies, particularly in understanding the mechanisms of action against specific cancer cells.
Pharmacological Studies
The pharmacological actions of Scutebata E are of significant interest. Compounds isolated from Scutellaria species, including Scutebata E, possess various pharmacological actions . These actions include anti-inflammatory and anti-viral activities, which can be pivotal in developing new medications or therapeutic agents.
Structural Biology
In structural biology, the NMR spin systems of Scutebata E provide valuable information for the structural elucidation of new compounds . The detailed NMR data can help in understanding the compound’s structure-activity relationships, which is crucial for drug design and discovery.
Natural Product Chemistry
Scutebata E serves as a reference compound in natural product chemistry for the identification and characterization of new neo-clerodane diterpenoids . Its chemical structure, determined by spectroscopic methods, sets a benchmark for comparing and elucidating the structures of newly isolated compounds from natural sources.
Bioassay Development
The isolation and characterization of Scutebata E have been guided by bioassays, which are essential tools in natural product research . Bioassays help in identifying bioactive compounds and understanding their interactions with biological targets, which is fundamental in the drug discovery process.
Chemical Ecology
In chemical ecology, Scutebata E and related compounds are studied for their role as anti-feedants . These substances can deter herbivores and protect plants from predation, providing insights into plant defense mechanisms and potential applications in agriculture.
Spectroscopy and Analytical Techniques
Scutebata E is also significant in the field of spectroscopy, where its NMR data contribute to the advancement of analytical techniques . The precision in reporting NMR data of Scutebata E can aid in the critical revision and correction of spectroscopic analyses.
Ethnopharmacology
Lastly, Scutebata E is relevant in ethnopharmacology, where it contributes to the validation of traditional medicinal uses of Scutellaria species . Understanding its bioactive properties can lead to the discovery of novel therapeutic agents based on traditional knowledge.
Mécanisme D'action
Target of Action
Scutebata E’s primary targets are cancer cells . It has been found to have weak cytotoxicity, with an IC50 value of 61.23 μM for LoVo cells and an IC50 value of more than 100 μM for MCF-7, SMMC-7721, and HCT-116 cells .
Mode of Action
Scutebata E interacts with its targets by inducing dose-dependent apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .
Biochemical Pathways
The affected pathway is the apoptosis pathway. Scutebata E works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . This leads to a downstream effect of increased cell death in cancer cells.
Pharmacokinetics
It is known that the compound has weak cytotoxic activity
Result of Action
The result of Scutebata E’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the survival of these cells, contributing to its cytotoxic activity.
Propriétés
IUPAC Name |
[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19-,21-,22+,23+,25-,26+,27+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSPRNFABBWFI-URBRYQCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scutebata E | |
Q & A
Q1: What are the cytotoxic effects of Scutebata E, and against which cell lines were they observed?
A1: The study found that Scutebata E exhibited weak cytotoxicity against K562 cell lines (a human immortalized myelogenous leukemia line) with an IC50 value ranging from 35.11 to 42.73 μM. [] It's important to note that this study only evaluated cytotoxicity in vitro, and further research is needed to understand its potential effects in vivo.
Q2: Is there information available on the structure of Scutebata E?
A2: While the study doesn't provide the specific spectroscopic data for Scutebata E, it mentions that its structure was elucidated by comparison with previously reported data. [] To obtain the molecular formula, weight, and detailed spectroscopic data, it's recommended to refer to the original research publications cited in the paper.
Q3: Are there any known resistance mechanisms associated with Scutebata E's cytotoxic activity?
A3: The research paper focuses primarily on the isolation and initial in vitro cytotoxicity screening of Scutebata E. [] It doesn't delve into resistance mechanisms or compare its activity to other compounds. Further research is needed to investigate potential resistance mechanisms, cross-resistance patterns, and the relationship of Scutebata E to other compounds or drug classes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



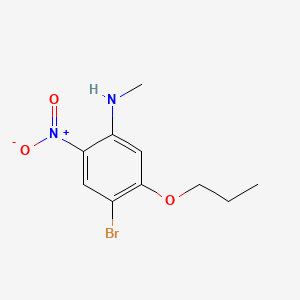
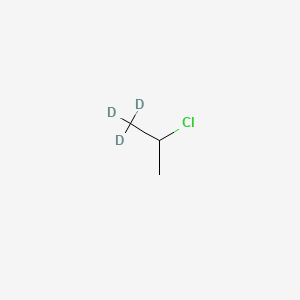

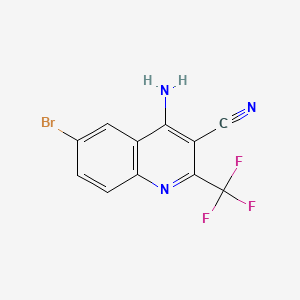
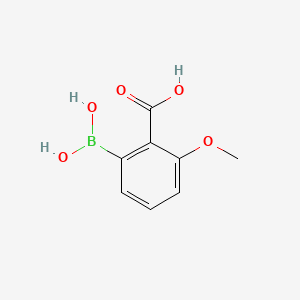

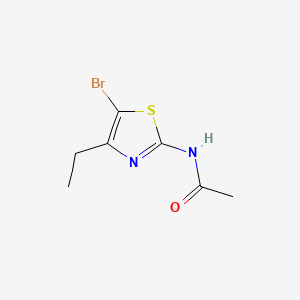
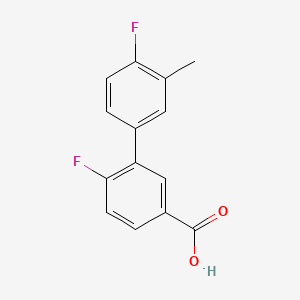
![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)
